2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide
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Description
“2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide” is a chemical compound with the molecular formula C10H13N3O2. It is also known by other names such as Methoxyacetophenonesemicarbazone and 3’-Methoxyacetophenone semicarbazone .
Molecular Structure Analysis
The molecular structure of this compound can be elucidated by spectroscopic methods such as 1H NMR, FT-IR, and UV-Vis spectroscopy . The crystal structure can be determined by single crystal X-ray diffraction .Scientific Research Applications
Synthesis and Characterization
- Compounds structurally similar to "2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide" have been synthesized for various purposes, including the creation of new molecules with potential biological activities. For example, synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Biological Activity
- Novel compounds involving modifications and functionalization similar to "this compound" have been studied for their biological activities. Studies include DNA binding assessments and anticancer activity via molecular docking with cancer receptors, demonstrating significant binding and theoretical values comparable to experimental data (Sennappan, Skariyachan, Managutti, & Gunaga, 2020).
Antimicrobial and Antifungal Activity
- Coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine Carbothioamides have been investigated for their antimicrobial and antifungal activities against standard strains of Staphylococcus aureus, Escherichia coli, and yeast-like fungi (Gulea et al., 2019).
Properties
IUPAC Name |
[(E)-1-(3-methoxyphenyl)ethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(12-13-10(11)14)8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H3,11,13,14)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZNDZUKBXFFPO-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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